molecular formula C22H25FN2O2 B6562776 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine CAS No. 1091134-25-6

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine

Cat. No. B6562776
CAS RN: 1091134-25-6
M. Wt: 368.4 g/mol
InChI Key: MHQUGFKXDDCRSZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine, also known as FOPP, is an organic compound with a wide range of applications in scientific research. It is a member of the piperazine family, and is known for its unique properties, including its solubility in a variety of solvents, its stability to oxidation, and its ability to form strong hydrogen bonds. This compound has been used in a variety of scientific applications, from synthesizing novel compounds to creating novel materials.

Scientific Research Applications

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used in a variety of scientific research applications. It has been used to synthesize novel compounds, such as heterocycles, piperazines, and amines. It has also been used to create novel materials, such as polymers and nanomaterials. Additionally, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used as a catalyst in organic reactions, such as the Knoevenagel condensation and the Michael addition.

Mechanism of Action

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is known to act as a hydrogen bond donor and acceptor. It is also known to act as an electron donor and acceptor. These properties allow 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine to interact with a variety of molecules, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is known to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. Additionally, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been shown to interact with DNA, affecting its structure and function. It has also been shown to affect cell proliferation and cell death.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of applications. Additionally, it is stable to oxidation, and is soluble in a variety of solvents. However, 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine also has some limitations for use in laboratory experiments. It is difficult to synthesize, and can be expensive to obtain. Additionally, it is toxic, and should be handled with caution.

Future Directions

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has a wide range of potential future directions for research. It has potential applications in drug design, as it can interact with a variety of molecules. Additionally, it has potential applications in material science, as it can be used to synthesize novel materials. It also has potential applications in biochemistry, as it can interact with a variety of proteins and DNA. Finally, it has potential applications in catalysis, as it can be used as a catalyst in organic reactions.

Synthesis Methods

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine can be synthesized using two different methods. The first method involves the reaction of 2-fluorophenylhydrazine with 4-phenyloxane-4-carbonyl chloride. This reaction yields a hydrazone intermediate, which is then converted to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine by the addition of aqueous ammonia. The second method involves the reaction of 2-fluorophenyl isocyanate with 4-phenyloxane-4-carbonyl chloride. This reaction yields an isocyanate intermediate, which is then converted to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine by the addition of aqueous ammonia.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c23-19-8-4-5-9-20(19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-6-2-1-3-7-18/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQUGFKXDDCRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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